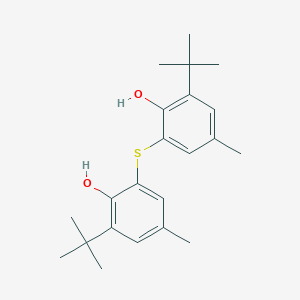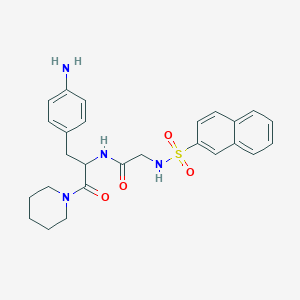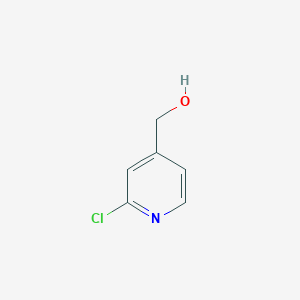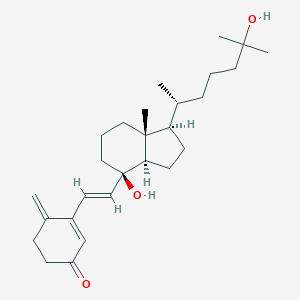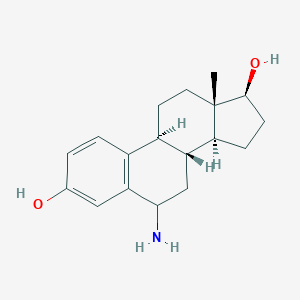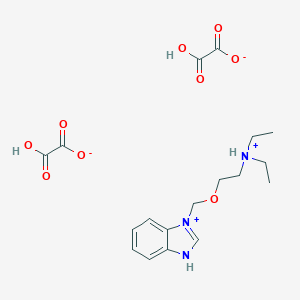![molecular formula C19H19NO4 B027255 Methyl-2-[[(E)-3-(4-Hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoat CAS No. 615264-52-3](/img/structure/B27255.png)
Methyl-2-[[(E)-3-(4-Hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate and related compounds often involves multi-step processes from acetoacetic esters, leading to the formation of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and pyranones, through reactions with carbocyclic and heterocyclic 1,3-diketones (Selič, Grdadolnik, & Stanovnik, 1997); (Ornik, Čadež, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-hydroxyimino-3-phenyl-propionate, has been characterized by various spectroscopic techniques and confirmed by X-ray crystal structure analysis, revealing insights into their crystalline forms and intermolecular interactions (Li, Zhen, Han, & Liu, 2009).
Chemical Reactions and Properties
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate undergoes various chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions are facilitated by its functional groups, which participate in nucleophilic additions, cyclizations, and other transformations crucial for synthesizing pharmacologically relevant molecules (Gein, Bobrovskaya, Kovtonogova, Belonogova, Danilov, Nasakin, & Kazantseva, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of this compound in various solvents and conditions. These properties are determined through analytical techniques, including spectroscopy and crystallography, providing a basis for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate in chemical syntheses. Studies on its reactions with amines, hydrazines, and other nucleophiles have shown its versatility in producing a range of biologically active molecules and intermediates for further chemical transformations (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
MHPAP wurde als eine potente, zellgängige Verbindung identifiziert, die entzündungsfördernde Zytokine in monocyten/makrophagenartigen Zellen hemmen kann . Diese Eigenschaft ist besonders wichtig im Zusammenhang mit Krankheiten, bei denen Entzündungen eine kritische Rolle spielen. Die Fähigkeit der Verbindung, wichtige Zytokine wie IL-6, IL-1beta, IL-8 und TNF-alpha zu hemmen, deutet auf ihre potenzielle Verwendung bei der Behandlung von Erkrankungen wie rheumatoider Arthritis, entzündlicher Darmerkrankung und Psoriasis hin.
Immunpharmakologie
Im Bereich der Immunpharmakologie ist die Wirkung von MHPAP auf den NF-κB-Signalweg bemerkenswert . Durch die Hemmung der NF-κB p65-Phosphorylierung könnte MHPAP zur Modulation von Immunantworten eingesetzt werden, was für Erkrankungen wie Asthma und Allergien entscheidend ist, bei denen ein überaktives Immunsystem Schäden verursacht.
Arzneimittelverabreichungssysteme
Die verbesserte Zellpermeabilität von MHPAP im Vergleich zu seiner Nicht-Ester-Form (NEF) deutet auf sein Potenzial als Wirkstofftransportmolekül hin . Seine Fähigkeit, effizient in Zellen einzudringen, könnte genutzt werden, um therapeutische Wirkstoffe direkt an die betroffenen Zellen zu liefern und so die Wirksamkeit der Behandlung zu erhöhen.
Molekular-Docking-Studien
Die Wechselwirkung von MHPAP mit der IκB-Kinase (IKK) wurde durch in-silico-Analysen untersucht . Dies deutet auf seine Nützlichkeit in Molekular-Docking-Studien hin, um die Bindungsaffinitäten und Wechselwirkungen von kleinen Molekülen mit Zielproteinen zu verstehen, was für die Wirkstoffentwicklung und -entdeckung unerlässlich ist.
Antikrebstherapie
Die signifikante Hemmung von Zytokinen durch die Verbindung in mit Lipopolysaccharid (LPS) stimulierten humanen peripheren Blutmononukleären Zellen (PBMCs) macht sie zu einem Kandidaten für die Antikrebstherapie . Dies könnte besonders vorteilhaft bei der Behandlung von Zytokinsturm-Syndromen sein, die bei Sepsis und bestimmten Virusinfektionen kritisch sind.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate (MHPAP) are inflammatory cytokines, particularly Interleukin (IL)-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha . These cytokines are signaling molecules involved in the inflammation process and are associated with many human diseases .
Mode of Action
MHPAP interacts with its targets by inhibiting their production. In lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), MHPAP significantly inhibited the production of IL-6, IL-1beta, IL-8, and TNF-alpha . It also inhibited the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 .
Biochemical Pathways
MHPAP affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune responses . NF-κB p65 is phosphorylated by IκB kinase (IKK), and MHPAP was found to bind to IKK better than an IKK inhibitor . This suggests that MHPAP may inhibit the NF-κB pathway by binding to and inhibiting IKK .
Pharmacokinetics
MHPAP is a phenolic amide ester and is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells . .
Result of Action
The inhibition of inflammatory cytokines and the NF-κB pathway by MHPAP can lead to a reduction in inflammation. In LPS-stimulated PBMCs, MHPAP significantly inhibited IL-6, IL-1beta, IL-8, and TNF-alpha . This suggests that MHPAP may be used as a potent cell-permeable compound to inhibit inflammatory cytokines in monocyte/macrophage-like cells .
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



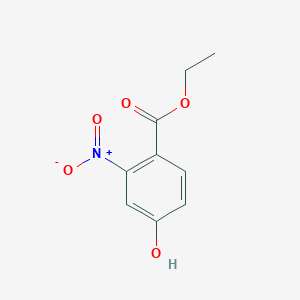


![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
